N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

Catalog No.
S11940772
CAS No.
M.F
C20H24N2O3S
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-...

Product Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C20H24N2O3S/c1-13-5-7-18-17(11-13)16(15(3)22-18)9-10-21-26(23,24)20-12-14(2)6-8-19(20)25-4/h5-8,11-12,21-22H,9-10H2,1-4H3

InChI Key

HWNGBUWPZAKYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)C)OC)C

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound belonging to the class of indole derivatives. These compounds are characterized by their bicyclic structure, which consists of a benzene ring fused to a pyrrole ring. The presence of the sulfonamide group enhances its chemical reactivity and potential biological applications. This compound exhibits significant interest in medicinal chemistry due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

  • Oxidation: The indole moiety can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.
  • Reduction: It can be reduced to form corresponding amines with reducing agents such as lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents used include acids, bases, and oxidizing agents.

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide exhibits various biological activities:

  • Antiviral Activity: Research indicates that this compound may inhibit viral replication.
  • Anticancer Properties: It has shown potential in modulating pathways involved in cell proliferation and apoptosis in cancer cells.
  • Antimicrobial Effects: The compound demonstrates efficacy against various microbial strains.

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Fischer Indole Synthesis: Aryl hydrazines react with ketones under acidic conditions to form the indole core.
  • Formation of Sulfonamide: The sulfonamide group is introduced through nucleophilic substitution reactions involving sulfonyl chlorides.

This compound has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting various diseases.
  • Agricultural Chemistry: Its biological activity makes it a candidate for developing agrochemicals.
  • Research: Used as a building block in synthesizing more complex molecules and studying biological pathways.

Interaction studies have revealed that N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide interacts with specific molecular targets:

  • Receptor Binding: The indole moiety allows for high-affinity binding to various receptors and enzymes.
  • Pathway Modulation: The compound can inhibit key biological processes, such as cell proliferation in cancer or viral replication in infected cells.

Several compounds share structural similarities with N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
N-(2-(1H-Indol-3-yl)ethyl)-2-methoxybenzenesulfonamideIndole core with methoxy and sulfonamide groupsExhibits anti-inflammatory properties
5-Methylindole DerivativesVariations in the methyl substitution on the indole ringPotentially enhanced bioactivity due to structural modifications
Sulfonamide-based AntiviralsSulfonamide functionality combined with antiviral agentsTargeted action against specific viral strains

The uniqueness of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide lies in its specific combination of structural features that contribute to its diverse biological activities and potential therapeutic applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

372.15076381 g/mol

Monoisotopic Mass

372.15076381 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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